Home > Products > Screening Compounds P92148 > Bupivacaine hydrochloride
Bupivacaine hydrochloride - 18010-40-7

Bupivacaine hydrochloride

Catalog Number: EVT-261941
CAS Number: 18010-40-7
Molecular Formula: C18H29ClN2O
Molecular Weight: 324.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bupivacaine hydrochloride, also known as bupivacaine HCL, is a local anesthetic belonging to the amino-amide class. [] It is a homologue of mepivacaine and chemically related to lidocaine. [] Bupivacaine hydrochloride acts by blocking sodium channels, thereby inhibiting nerve impulse propagation. []

Future Directions
  • Exploring novel drug delivery systems: Research could focus on developing innovative drug delivery systems, such as liposomal formulations and in situ gelling systems, to enhance the duration of action and reduce the frequency of administration. [, , , ]
  • Investigating combination therapies: Further studies can evaluate the benefits of combining bupivacaine hydrochloride with other analgesics, adjuvants, or non-pharmacological interventions to optimize pain management. [, , , ]
  • Optimizing dosing strategies: Research can focus on determining the optimal dosing strategies for specific surgical procedures and patient populations to minimize adverse effects while maximizing analgesic efficacy. [, , ]
  • Understanding neurotoxicity mechanisms: Studies can investigate the mechanisms underlying the potential neurotoxicity of bupivacaine hydrochloride, particularly in vulnerable populations such as diabetic patients, to develop safer anesthetic protocols. []
  • Expanding applications in veterinary medicine: Research can further explore the applications of bupivacaine hydrochloride in various veterinary procedures and species, optimizing its use for effective pain management in animals. [, , , , ]
Source and Classification

Bupivacaine hydrochloride is derived from the chemical structure of amino-amide anesthetics. It is classified as a long-acting local anesthetic due to its prolonged duration of action compared to other agents like lidocaine. The compound is commonly marketed under brand names such as Marcaine and Sensorcaine and is available in various concentrations, typically ranging from 0.25% to 0.75% for injection .

Synthesis Analysis

Methods and Technical Details

The synthesis of bupivacaine hydrochloride involves several key steps:

  1. Formation of the Amide Bond: The synthesis begins with the reaction of 2,6-dimethylaniline with a suitable acid chloride (e.g., butyric acid chloride) to form an amide bond.
  2. Cyclization: The resulting compound undergoes cyclization to form a piperidine ring, which is characteristic of bupivacaine.
  3. Hydrochloride Salt Formation: Finally, the free base form of bupivacaine is converted into its hydrochloride salt by treatment with hydrochloric acid, enhancing its solubility for injection purposes.
2 6 Dimethylaniline+Butyric Acid ChlorideBupivacaine+HCl\text{2 6 Dimethylaniline}+\text{Butyric Acid Chloride}\rightarrow \text{Bupivacaine}+\text{HCl}

This synthetic pathway highlights the importance of controlling reaction conditions to ensure high yield and purity of the final product .

Molecular Structure Analysis

Structure and Data

Bupivacaine has a complex molecular structure characterized by an aromatic ring, a piperidine ring, and an amide functional group. The molecular formula for bupivacaine hydrochloride is C18_{18}H28_{28}N2_2O·HCl, with a molecular weight of approximately 342.89 g/mol.

The structural representation can be depicted as follows:

  • Aromatic Head: Provides stability and lipophilicity.
  • Piperidine Ring: Enhances binding affinity to sodium channels.
  • Amide Linkage: Confers resistance to hydrolysis compared to ester-based anesthetics.

The three-dimensional conformation allows for effective interaction with voltage-gated sodium channels, crucial for its anesthetic action .

Chemical Reactions Analysis

Reactions and Technical Details

Bupivacaine primarily undergoes hydrolysis in biological systems, leading to the formation of metabolites that are less active than the parent compound. The key reactions include:

  1. Hydrolysis: Bupivacaine can be hydrolyzed by esterases present in plasma, resulting in less active metabolites.
  2. Binding to Sodium Channels: The primary mechanism involves binding to the intracellular portion of voltage-gated sodium channels during their open state, effectively blocking sodium influx and preventing action potential propagation.

These reactions are critical in understanding both the pharmacodynamics and pharmacokinetics of bupivacaine .

Mechanism of Action

Process and Data

Bupivacaine exerts its anesthetic effects by blocking voltage-gated sodium channels on nerve membranes. This blockade prevents depolarization and subsequent conduction of nerve impulses responsible for pain sensation. The mechanism can be summarized as follows:

  1. Channel Binding: Bupivacaine preferentially binds to the open state of sodium channels.
  2. Inhibition of Sodium Influx: By inhibiting sodium influx, bupivacaine raises the threshold for depolarization.
  3. Loss of Sensation: As a result, sensory signals (pain, temperature) are effectively blocked.

This process leads to a sequential loss of nerve function: pain perception is lost first, followed by temperature sensation, touch, proprioception, and motor function at higher concentrations .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Bupivacaine hydrochloride typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water due to its hydrochloride form; solubility decreases in organic solvents.
  • pH Range: The pH of bupivacaine solutions ranges from 4.5 to 6.5.
  • Stability: Stable under normal conditions but sensitive to light; should be stored in opaque containers.

These properties are significant when considering formulation and administration routes for effective pain management .

Applications

Scientific Uses

Bupivacaine is widely utilized in various medical applications due to its effectiveness as a local anesthetic:

  • Surgical Anesthesia: Commonly used for procedures requiring regional anesthesia such as cesarean sections or orthopedic surgeries.
  • Pain Management: Employed for postoperative pain relief via infiltration or nerve blocks.
  • Labor Analgesia: Frequently administered during labor through epidural injections to alleviate pain without affecting consciousness.

Additionally, newer formulations like liposomal bupivacaine (Exparel) are being explored for extended analgesia post-surgery .

Chemical and Pharmacological Properties of Bupivacaine Hydrochloride

Structural Characteristics and Stereochemistry

Bupivacaine hydrochloride (1-butyl-2',6'-pipecoloxylidide hydrochloride) is a long-acting amino-amide local anesthetic with the chemical formula C₁₈H₂₈N₂O·HCl·H₂O and a molecular weight of 342.9 g/mol [1] [7]. Its structure comprises three key domains:

  • Aromatic ring: Provides lipophilicity for membrane penetration.
  • Amide linkage: Confers metabolic stability (hepatic CYP3A4/1A2-mediated degradation).
  • Tertiary amine: Exists in equilibrium between protonated (water-soluble) and unprotonated (lipid-soluble) forms at physiological pH [1] [3].

Racemic Mixture vs. Enantiomeric Forms (R(+)- and S(−)-Bupivacaine)

Bupivacaine contains a chiral carbon at the C1 position of the piperidine ring, producing two enantiomers:

  • R(+)-bupivacaine: Higher affinity for cardiac sodium channels, linked to increased cardiotoxicity.
  • S(−)-bupivacaine: Greater vasoconstrictive activity and reduced systemic toxicity [2] [8].

Clinical Implications:The racemic mixture (RS-bupivacaine) exhibits enantioselective pharmacokinetics:

  • R-enantiomer: Larger volume of distribution (Vd), slower clearance.
  • S-enantiomer: Higher protein binding (95% vs. 90% for R-form) [2].S(−)-bupivacaine (levobupivacaine) demonstrates comparable anesthetic efficacy to racemic bupivacaine in extradural anesthesia but with a longer sensory block duration at 0.75% concentrations [8].

Table 1: Enantiomer-Specific Properties of Bupivacaine

PropertyR(+)-BupivacaineS(−)-Bupivacaine
CardiotoxicityHighLow
Vasoconstrictive PotencyModerateHigh
Protein Binding (%)~90~95
Vd (L/kg)HigherLower

Physicochemical Determinants of Activity

Key physicochemical properties govern bupivacaine’s efficacy:

  • Lipid solubility (log P=2.54 at pH 7.4): Facilitates neuronal membrane penetration, correlating with prolonged duration and vasoconstrictive potency [5].
  • pKa (8.1): ~30% exists in uncharged form at physiological pH (7.4), enabling diffusion into axons. Lower pKa anesthetics (e.g., lidocaine pKa=7.8) exhibit faster onset [3] [5].
  • Ionization: Protonated forms block intracellular voltage-gated sodium channels (Nav1.6), inhibiting action potentials [1].

Table 2: Physicochemical Properties of Amino-Amide Anesthetics

AnestheticMolecular Weight (g/mol)Log P (pH 7.4)pKaProtein Binding (%)
Bupivacaine2882.548.195
Ropivacaine2742.068.194
Lidocaine2341.637.870
Mepivacaine2461.327.777

Synthesis and Stability Profiles

Synthesis: Bupivacaine is synthesized via N-alkylation of 2,6-dimethylaniline with 1-butyl-2-chloropiperidine. Critical intermediates include pipecoloxylidide derivatives, purified via crystallization to achieve enantiomeric purity [1] [4].

Stability:

  • Solution stability: Bupivacaine hydrochloride remains stable (>90% concentration) for 4 weeks at 25°C in saline, dextrose, or Ringer’s solutions when mixed with adjuvants like ketorolac [4].
  • Degradation pathways:
  • Oxidative degradation: Forms pipecolylxylidine.
  • Photolytic degradation: Requires light-protected storage [6].
  • pH dependence: Solubility decreases sharply above pH 6.0 (50 mg/mL at pH 1.8 vs. 0.15 mg/mL at pH 8.0) [4].

Comparative Analysis with Other Amino-Amide Local Anesthetics

Bupivacaine’s pharmacological profile is distinguished by its N-butyl-piperidine chain, which enhances lipid solubility and prolongs duration compared to shorter-chain analogs:

  • Ropivacaine (N-propyl): 40% lower lipid solubility (log P=2.06), reducing cardiotoxicity but with shorter duration.
  • Mepivacaine (N-methyl): Lowest log P (1.32), correlating with rapid clearance and intermediate duration [5].

Vasoconstrictive Potency:Bupivacaine induces vasoconstriction at low doses (EC50=1.2×10−5 M), driven by lipid solubility-mediated disruption of vascular smooth muscle calcium signaling. The order of potency is:Levobupivacaine > Ropivacaine > Lidocaine > Mepivacaine [5].

Metabolic Pathways:Unlike ester anesthetics, amides like bupivacaine undergo hepatic CYP3A4-mediated dealkylation to pipecolylxylidine (major metabolite). Renal excretion of unchanged drug is minimal (6%) [1] [7].

Table 3: Pharmacodynamic Comparison of Amino-Amide Anesthetics

Anesthetic*Relative PotencyVasoconstriction EC50 (M)DurationPrimary Metabolic Route
Bupivacaine8.01.2×10−5LongCYP3A4 hydroxylation
Ropivacaine6.03.5×10−5LongCYP1A2 dealkylation
Lidocaine2.08.0×10−4IntermediateCYP3A4 deethylation
Mepivacaine1.52.5×10−3IntermediateHepatic hydrolysis

*Relative to procaine in isolated nerve models [5].

Properties

CAS Number

18010-40-7

Product Name

Bupivacaine hydrochloride

IUPAC Name

1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride

Molecular Formula

C18H29ClN2O

Molecular Weight

324.9 g/mol

InChI

InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H

InChI Key

SIEYLFHKZGLBNX-UHFFFAOYSA-N

SMILES

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl

Synonyms

1-Butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide
Bupivacain Janapharm
Bupivacain RPR
Bupivacain-RPR
Bupivacaina Braun
Bupivacaine
Bupivacaine Anhydrous
Bupivacaine Carbonate
Bupivacaine Hydrochloride
Bupivacaine Monohydrochloride, Monohydrate
Buvacaina
Carbostesin
Dolanaest
Marcain
Marcaine
Sensorcaine
Svedocain Sin Vasoconst

Canonical SMILES

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.